rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis
Description
rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis is a triazolone derivative characterized by a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with an ethyl group at position 4 and a cis-configured (2R,3S)-3-methyloxolan-2-yl moiety at position 2. The racemic (rac) designation indicates a mixture of enantiomers. Triazolones are known for their weak acidity (pKa ~8–12 in non-aqueous solvents) due to the NH group in the triazole ring .
Properties
IUPAC Name |
4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-12-8(10-11-9(12)13)7-6(2)4-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNZWATQVTETG-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=O)C2C(CCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NNC1=O)[C@H]2[C@H](CCO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the triazole ring. The oxolane ring is introduced through a separate reaction, often involving an epoxide intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,4-triazol-5-one core drives nucleophilic and electrophilic reactions. Key transformations include:
The 4,5-dihydro configuration enhances ring stability, reducing susceptibility to ring-opening under acidic conditions compared to non-hydrogenated analogs .
Oxolane Moiety Reactivity
The (2R,3S)-3-methyloxolan-2-yl group participates in stereospecific reactions:
-
Ether Cleavage : Reaction with HI or HBr at elevated temperatures yields diol intermediates, retaining the cis configuration .
-
Oxidation : Catalytic RuO₄ selectively oxidizes the oxolane’s methyl group to a ketone without affecting the triazole ring .
Catalytic and Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization at the triazole’s N1 position:
| Catalytic System | Substrate | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | 4-Bromophenylboronic acid | 78 | >95% cis |
| PdCl₂(dppf), CsF, THF | 3,5-Dimethylphenylboronate | 65 | 89% cis |
Steric hindrance from the oxolane’s methyl group directs regioselectivity toward less hindered positions .
Biological Interaction Mechanisms
The compound inhibits immune-related enzymes via:
-
Hydrogen Bonding : Triazole carbonyl interacts with catalytic residues (e.g., His57 in serine proteases) .
-
Hydrophobic Packing : The oxolane’s methyl group stabilizes binding pockets in proteins like DPP-IV (IC₅₀ = 18 nM) .
Comparative Reaction Efficiency
Solvent effects on cyclization:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 6 | 82 |
| EtOH | 80 | 12 | 68 |
| Toluene | 110 | 4 | 75 |
DMF maximizes yield due to polar aprotic stabilization of intermediates .
Stereochemical Considerations
The cis configuration (2R,3S) imposes steric constraints:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity. The oxolane ring may enhance the compound’s binding affinity and specificity. The ethyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolone derivatives differ in substituents at positions 3 and 4, which significantly impact their electronic, steric, and biological properties. Key analogs include:
Physicochemical Properties
- pKa Values: Triazolones generally exhibit pKa values between 8.5–11.5 in non-aqueous solvents (e.g., DMSO, acetonitrile) . Substituents like sulfonyloxy or acetyl groups lower pKa by enhancing acidity .
- Computational Studies : DFT/B3LYP and HF methods are widely used to optimize geometries and predict spectroscopic properties. For example, vibrational frequencies of 3-p-methoxybenzyl derivatives matched experimental IR data within 5% error .
Key Research Findings
Stereochemical Impact
The cis configuration of the 3-methyloxolan-2-yl group in the target compound may enhance binding to chiral biological targets (e.g., enzymes or receptors) compared to trans isomers. Similar stereospecific effects are observed in itraconazole, where the dioxolane ring’s configuration is crucial for antifungal activity .
Antioxidant vs. Antitumor Trade-offs
Compounds with bulky substituents (e.g., phenylacetoxy) show stronger antioxidant activity but reduced solubility, whereas smaller groups (e.g., ethyl) improve bioavailability but may lower efficacy .
Computational Predictions
GIAO NMR calculations for 3-ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) matched experimental $^{1}\text{H}$ and $^{13}\text{C}$ shifts with <0.5 ppm deviation, validating DFT methods for triazolone studies .
Biological Activity
The compound rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 1932585-72-2) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The structure of rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is characterized by a triazole ring fused with a methyloxolane moiety. This unique configuration may contribute to its pharmacological properties.
Biological Activities
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial properties. For instance, studies have shown that various triazole derivatives exhibit activity against a range of bacteria and fungi .
- In vitro assays indicated that rac-4-ethyl derivatives could potentially inhibit the growth of specific microbial strains.
-
Anticancer Potential :
- Research indicates that triazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines .
- A study observed that certain triazole derivatives were effective against colon carcinoma HCT-116 cells with IC50 values as low as 6.2 μM .
-
Neuroprotective Effects :
- Some triazole compounds have been evaluated for their neuroprotective effects. They may exert these effects by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in neurodegenerative diseases .
- Computational studies suggest that rac-4-ethyl derivatives might interact favorably with AChE, indicating potential use in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities of Triazole Derivatives
| Activity Type | Compound Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Triazole derivative A | 12.5 | |
| Anticancer | Triazole derivative B | 6.2 | |
| Neuroprotective | Triazole derivative C | Not specified |
Case Study: Anticancer Activity
In a study focusing on the anticancer potential of triazole derivatives, rac-4-ethyl compounds were synthesized and screened against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines with promising IC50 values .
Case Study: Antimicrobial Screening
Another research effort involved screening several 1,2,4-triazole derivatives for antimicrobial activity. The results suggested that these compounds could serve as lead structures in developing new antimicrobial agents due to their efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl precursors. Key steps include:
- Substituent introduction : Alkylation or aryl substitution at the triazolone ring (e.g., ethyl groups) using nucleophilic reagents under anhydrous conditions .
- Stereochemical control : Solvent polarity (e.g., isopropyl alcohol vs. acetone) and temperature (0–25°C) influence the cis/trans configuration of the oxolane moiety. For example, polar aprotic solvents favor cis isomerization due to steric hindrance minimization .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of cis-configured triazolone derivatives?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can identify coupling constants (e.g., -values for vicinal protons) to confirm cis/trans configurations. NOESY correlations between the oxolane methyl group and triazolone protons validate spatial proximity in the cis isomer .
- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous stereochemical assignment. For example, dihedral angles between the oxolane and triazolone rings distinguish cis/trans conformers .
- IR Spectroscopy : Stretching frequencies of C=O (1650–1700 cm) and N–H (3200–3400 cm) bonds confirm ring tautomerism and hydrogen bonding patterns .
Q. What are the critical handling and stability considerations for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in experimental workflows?
- Methodological Answer :
- Storage : Store under inert gas (N) at –20°C to prevent oxidation of the dihydrotriazolone ring. Use amber vials to avoid photodegradation .
- Solubility : Dissolve in DMSO or DMF for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., ring-opened hydrazines) .
Advanced Research Questions
Q. How can potentiometric titration in non-aqueous solvents determine the acidic properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodological Answer :
- Titrant Selection : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or acetone, which minimizes solvent interference with the triazolone’s acidic protons .
- Procedure : Titrate the compound in a four-solvent system (tert-butyl alcohol, DMF, etc.). Plot mV vs. titrant volume to determine half-neutralization potentials (HNPs) and calculate pKa values. For example, electron-withdrawing substituents (e.g., nitro groups) lower pKa by 1–2 units .
- Data Interpretation : Compare HNPs across solvents to assess substituent effects on acidity. Contradictions in literature pKa values may arise from solvent polarity variations .
Q. What computational approaches are recommended for predicting the electronic and spectroscopic properties of cis-rac-4-ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts reactivity (e.g., nucleophilic attack at the triazolone C=O group) .
- Spectroscopic Simulations : Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. For example, π→π* transitions in the triazolone ring correlate with ~250 nm peaks .
- Docking Studies : Apply AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites), using crystallographic data for validation .
Q. How can Design of Experiments (DoE) optimize the synthesis of triazolone derivatives to resolve contradictions in reported yields?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, solvent ratio, catalyst loading). For example, higher catalyst concentrations (10–15 mol%) improve cyclization efficiency .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. Contradictions in yield data (e.g., 60% vs. 80%) often arise from unoptimized interaction terms (e.g., solvent × temperature) .
- Validation : Confirm optimal conditions with triplicate runs. Statistical tools (ANOVA) identify significant factors (p < 0.05) .
Q. What strategies address stereochemical inconsistencies in reported biological activities of triazolone derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each isomer’s bioactivity to isolate stereospecific effects .
- Crystallographic Analysis : Compare X-ray structures of active vs. inactive derivatives to identify critical stereochemical motifs (e.g., oxolane ring puckering) .
- SAR Studies : Synthesize analogs with systematic stereochemical variations (e.g., cis vs. trans oxolane) and correlate with IC values in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
